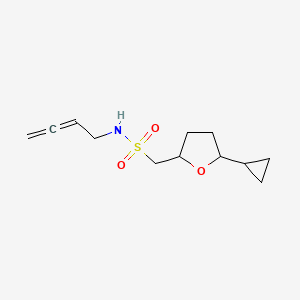
CID 132389058
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 132389058” is a chemical entity registered in the PubChem database. This compound has garnered attention due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 132389058” involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically includes:
Step 1: Initial formation of an intermediate compound through a reaction involving [specific reagents].
Step 2: Further modification of the intermediate under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: to handle the volume of reactants.
Purification techniques: such as crystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 132389058” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form [oxidized products].
Reduction: Using reducing agents, it can be converted to [reduced forms].
Substitution: It can participate in substitution reactions where specific functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often requires catalysts or specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield [specific oxidized product], while reduction could produce [specific reduced product].
Scientific Research Applications
Compound “CID 132389058” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its therapeutic potential in treating specific conditions.
Industry: Utilized in the production of materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which “CID 132389058” exerts its effects involves interactions with specific molecular targets. These targets can include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It might bind to receptors on cell surfaces, triggering a cascade of cellular responses.
Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Compound A: Shares structural similarities but differs in [specific aspect].
Compound B: Has a similar functional group but exhibits different reactivity.
Compound C: Analogous in structure but used in different applications.
Uniqueness: What sets “CID 132389058” apart is its unique combination of properties, such as [specific property], which makes it particularly useful for [specific application].
This detailed article provides a comprehensive overview of compound “this compound,” highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
InChI |
InChI=1S/C12H19NO3S/c1-2-3-8-13-17(14,15)9-11-6-7-12(16-11)10-4-5-10/h3,10-13H,1,4-9H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEYMMWMTRFEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCNS(=O)(=O)CC1CCC(O1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














